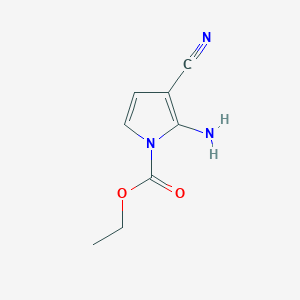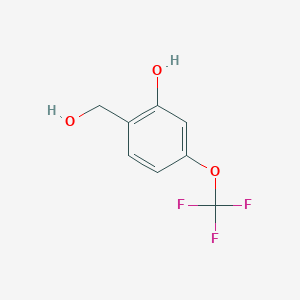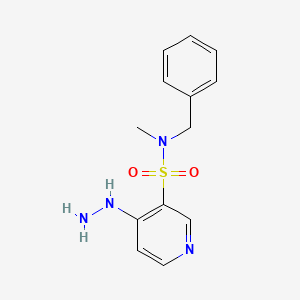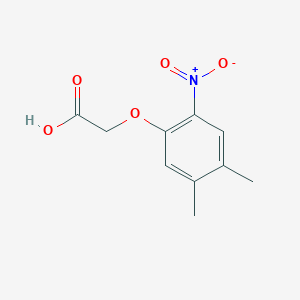
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol . This compound is characterized by the presence of a nitro group, two methyl groups, and a phenoxyacetic acid moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid typically involves the nitration of a dimethylphenol derivative followed by etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the etherification step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitration and etherification processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products
Reduction: 2-(4,5-Dimethyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids.
Esterification: Methyl or ethyl esters of this compound.
Applications De Recherche Scientifique
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is primarily related to its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-Dimethyl-2-aminophenoxy)acetic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-(4,5-Dimethoxy-2-nitrophenoxy)acetic acid: A similar compound with methoxy groups instead of methyl groups.
Uniqueness
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO5 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-6-3-8(11(14)15)9(4-7(6)2)16-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
SWSIMDRWKHVZDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


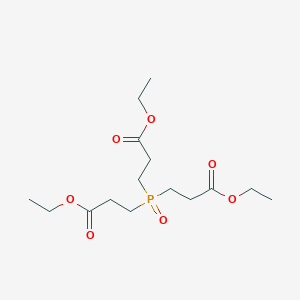

![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
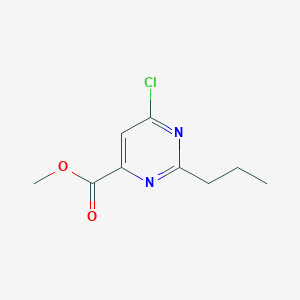
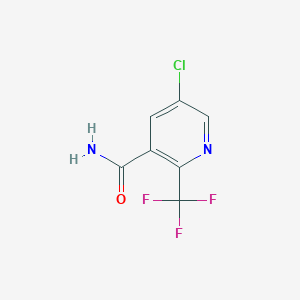

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
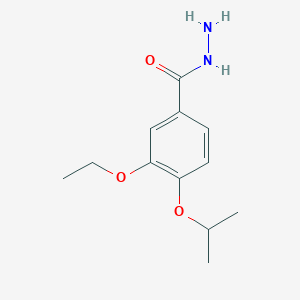
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
